2-Phenazinol acetate
Description
Significance of Phenazine (B1670421) Core Structures in Chemical Research
Phenazine core structures are central to a wide array of compounds with notable chemical and biological significance. These planar, nitrogen-containing heterocycles are characterized by a pyrazine (B50134) ring annulated with two benzene (B151609) rings. nih.govresearchgate.net The tricyclic nature of the phenazine core contributes to their unique physical and chemical properties, including their redox activity and characteristic absorption spectra with peaks in both the UV and visible ranges. asm.org
The history of phenazine research dates back to the mid-19th century with the observation of "blue pus" in medical contexts. nih.gov In 1859, Fordos described the extraction of the blue pigment responsible, naming it "pyocyanin". nih.gov Over two decades later, Carl Gessard linked pyocyanin's occurrence to a microorganism, Bacillus pyocyaneus, now known as Pseudomonas aeruginosa. nih.gov The chemical structure of pyocyanin (B1662382) was later established as a phenazine derivative in the early 20th century. nih.gov Early synthetic efforts also contributed to the understanding of phenazine chemistry, with classical preparations involving reactions like the Wohl–Aue reaction between nitrobenzene (B124822) and aniline (B41778). wikipedia.org The synthesis of phenazine ethers and phenazinols, including 1- and 2-phenazinol, was reported in the mid-20th century. researchgate.net
Phenazine compounds are predominantly found as natural products derived from various microorganisms, including bacteria from genera such as Pseudomonas, Streptomyces, Vibrio, Burkholderia, Brevibacterium, Pseudonocardia, and archaeal Methanosarcina species. nih.govasm.orgwikipedia.orgmdpi.com These natural phenazines originate mainly from marine and terrestrial sources. nih.govmdpi.com Their biosynthesis typically branches off the shikimic acid pathway, involving the condensation of two molecules derived from chorismic acid to form the basic phenazine scaffold. asm.orgwikipedia.orgmdpi.com Subsequent modifications lead to a diverse array of phenazine derivatives with differing biological activities. wikipedia.org Examples of naturally occurring phenazines include pyocyanin, phenazine-1-carboxylic acid (PCA), and saphenic acid. wikipedia.orgmdpi.com PCA, for instance, is a well-studied natural phenazine that has been developed as a commercial biopesticide. mdpi.com
Rationale for Academic Investigation of 2-Phenazinol Acetate (B1210297)
The academic investigation of 2-phenazinol acetate is driven by its specific structural features and its position within the broader chemical space of phenazine derivatives.
This compound is a derivative of phenazine featuring an acetate ester linkage at the C-2 position of the phenazine core. This structure incorporates the fundamental tricyclic phenazine system with a functional group that can influence its physical properties, reactivity, and potential interactions. While the phenazine core itself is known for its redox activity and aromaticity, the addition of the acetate group introduces an ester functionality, which can undergo hydrolysis or transesterification reactions. The presence of the hydroxyl group in the precursor molecule, 2-phenazinol, provides a site for esterification. researchgate.net The acetate ester linkage represents a common modification in organic chemistry, often employed to alter solubility, stability, or biological activity of parent compounds.
Within the vast landscape of phenazine derivatives, which includes hydroxylated, O-methylated, N-methylated, N-oxide, terpenoid, halogenated, and glycosylated forms, this compound occupies a position as a simple ester derivative of a hydroxylated phenazine. mdpi.com Hydroxyphenazines like 2-phenazinol are known natural products found in certain bacterial species and have been recognized for their diverse biological activities. lookchem.com The acetylation of the hydroxyl group to form this compound represents a chemical modification that can be explored to understand how esterification impacts the properties and potential activities associated with the 2-hydroxyphenazine (B1496473) scaffold. Research into such derivatives contributes to mapping the structure-activity relationships within the phenazine class. While extensive research is reported on various phenazine derivatives and their synthesis nih.govacs.orgrasayanjournal.co.in, specific detailed research findings solely focused on the academic investigation of this compound's structural peculiarities and its precise position within the chemical space, beyond its classification as a phenazine derivative with an acetate group, are not extensively detailed in the provided search results. However, its existence as a synthesized compound is noted chemsrc.com, placing it within the realm of accessible phenazine structures for academic study.
Properties
CAS No. |
18258-47-4 |
|---|---|
Molecular Formula |
C39H68O3 |
Synonyms |
2-Phenazinol acetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Phenazinol Acetate
Strategies for the Total Synthesis of 2-Phenazinol Acetate (B1210297)
The total synthesis of 2-phenazinol acetate typically involves the construction of the phenazine (B1670421) ring system with a hydroxyl group at the C-2 position, followed by acetylation of the hydroxyl group.
Conventional Reaction Pathways for Phenazinol Derivatives
Conventional methods for synthesizing phenazines and their hydroxylated derivatives (phenazinols) often involve the condensation of ortho-diamines with ortho-quinones or related precursors. For instance, phenazines can be synthesized by the reaction of ortho-phenylenediamines with ortho-quinones. rasayanjournal.co.in Another approach involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines. ekb.eg The Wohl-Aue method, which involves the reaction of a para-substituted aniline (B41778) N-oxide with an aniline, is another historical route to phenazines.
More specific to phenazinols, the condensation of benzofuroxan (B160326) with a phenolate (B1203915) anion can provide di-N-oxides derived from 2-hydroxyphenazine (B1496473). doi.org A synthesis of 2-phenazinol itself has been reported through its di-N-oxide. nih.govacs.org This method involves the lability of the chlorine atom in 2-chlorophenazine (B179647) toward aqueous-alcoholic sodium or potassium hydroxide (B78521) upon conversion to the N,N'-dioxide. acs.orgresearchgate.net Reduction of the resulting 2-phenazinol-5,10-dioxide then yields 2-phenazinol. researchgate.net The synthesis of 1- and 2-phenazinol has also been simplified by new methods for obtaining their ethers. researchgate.net
Esterification Approaches to Incorporate the Acetate Moiety
The incorporation of the acetate moiety into 2-phenazinol to form this compound is typically achieved through esterification of the hydroxyl group at the C-2 position. This is a standard organic transformation. Common esterification methods include the reaction of an alcohol with acetic acid in the presence of an acid catalyst (such as sulfuric acid or para-toluenesulfonic acid), reaction with acetyl chloride, or reaction with acetic anhydride (B1165640).
For the synthesis of acetate esters, the reaction of an alcohol with acetic anhydride is often preferred due to the formation of acetic acid as the only byproduct, which can be easily removed. Catalysts like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between the hydroxyl group of 2-phenazinol and acetic anhydride.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound can involve modifications to the phenazine ring system or alterations at the hydroxyl and acetate positions.
Regioselective Functionalization of the Phenazine Ring
Regioselective functionalization of the phenazine ring is crucial for synthesizing analogues with specific substituents at defined positions. Various methods exist for the synthesis of substituted phenazines. Palladium-catalyzed aryl ligation of substituted bromoanilines has been developed as a method for preparing functionalized phenazines, including unsymmetrically disubstituted derivatives, with control over regiochemistry. nih.govresearchgate.net Copper-catalyzed reactions have also been used for the regioselective synthesis of phenazine N-oxides from benzoxadiazoles and diaryliodonium salts. acs.org
While direct regioselective functionalization of the this compound ring is not explicitly detailed, strategies applied to related aromatic and heteroaromatic systems can be relevant. For instance, regioselective C-H functionalization of quinoline (B57606) derivatives (a related diazine system) using transition metal catalysts is an active area of research. mdpi.com This suggests potential routes for directly introducing substituents onto the phenazine core of this compound or its precursors at specific positions. The development of synthetic routes for phenazine analogues, such as 2-bromo-1-hydroxyphenazine, often involves strategies to control the position of substituents on the phenazine core. acs.org
Modifications at the Hydroxyl and Acetate Positions
Modifications at the hydroxyl and acetate positions of this compound can lead to a variety of derivatives. The acetate group can be hydrolyzed to regenerate the 2-phenazinol. The hydroxyl group in 2-phenazinol can undergo various reactions typical of phenols, such as alkylation or acylation with different acyl groups to form esters other than acetate. For example, the cyclocondensation of 3-aminophenazin-2-ol with acetic anhydride yields 2-methyloxazolo[4,5-b]phenazine, demonstrating the reactivity of the amino and hydroxyl groups in a related phenazinol derivative. ekb.eg
The acetate group itself can potentially be involved in transesterification reactions, although this is less common for phenolic acetates compared to alkyl acetates. The hydroxyl group of 2-phenazinol is a key site for diversification, allowing for the attachment of various functionalities or the formation of ether linkages, as suggested by the simplified synthesis of phenazinols through their ethers. researchgate.net
Development of this compound Precursors and Intermediates
The synthesis of this compound relies on the availability of suitable precursors and intermediates. Key intermediates include 2-phenazinol and potentially protected forms of 2-phenazinol or its synthetic precursors. As mentioned earlier, 2-phenazinol can be synthesized through the reduction of 2-phenazinol-5,10-dioxide, which is obtained from 2-chlorophenazine-N,N'-dioxide. researchgate.net Therefore, 2-chlorophenazine and its N-oxides can be considered precursors to 2-phenazinol.
Reaction Mechanisms and Synthetic Route Optimization in Academic Synthesis
The academic synthesis of phenazines and their derivatives, such as this compound, often involves exploring various reaction mechanisms and optimizing synthetic routes to improve efficiency, yield, and selectivity. Traditional chemical synthesis methods for phenazines have been reported since the early 20th century and continue to be refined. acs.orgmdpi.com Common strategies include the condensation of aromatic nitro compounds with anilines (the Wohl-Aue reaction), oxidative cyclization of 1,2-diaminobenzenes or diphenylamines, and reactions involving o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netuct.ac.za
Mechanistic Insights into Key Transformation Steps
Mechanistic studies are fundamental to understanding and controlling the formation of the phenazine core. For instance, the Wohl-Aue synthesis involves the condensation of a 1,2-dinitrobenzene (B166439) with an aniline, typically under basic conditions, followed by reductive cyclization. The mechanism often proceeds through nucleophilic attack and subsequent cyclization and oxidation steps. researchgate.net Oxidative cyclization routes can involve the formation of quinone imine intermediates. uct.ac.za The specific mechanism is highly dependent on the starting materials and reaction conditions employed.
In the context of synthesizing substituted phenazinols or their acetates, understanding the regioselectivity of functional group introduction is critical. For example, the synthesis of phenazine-1-carboxylic acid (PCA), a precursor to some phenazine derivatives, can be achieved through cyclization and oxidation reactions starting from 1-methyl-2,3-cyclohexanedione and O-phenylenediamine. acs.org Another route involves the reaction of aniline and 2-bromo-3-nitrobenzoic acid to synthesize a phenazine-1-carboxylic acid intermediate. nih.gov The mechanisms of these reactions dictate the position of substituents on the phenazine ring.
Stereochemical Considerations in Phenazine Synthesis
While the core phenazine structure itself is planar and lacks traditional stereocenters, stereochemical considerations become relevant when synthesizing phenazine derivatives with chiral substituents or when employing synthetic strategies that involve chiral intermediates or catalysts. Although direct information on the stereochemical aspects specifically for this compound synthesis is limited in the provided search results, studies on the synthesis of other phenazine derivatives highlight the importance of controlled stereochemistry. For example, research on the total synthesis of complex natural products containing the phenazine core, such as (-)-streptophenazine A, involves asymmetric reactions to establish specific stereocenters in appended side chains with high stereochemical control. mdpi.comresearchgate.net While this compound itself does not possess inherent chirality in its basic structure, synthetic routes to introduce the hydroxyl group at the 2-position and subsequent acetylation could potentially involve steps where stereochemical control is important if chiral precursors or reagents were utilized, or if the acetate group were part of a larger, chiral molecular architecture.
Methodologies for Enhanced Yield and Selectivity in Research Synthesis
Optimizing synthetic routes is crucial for improving the yield and selectivity of phenazine synthesis in academic research. This involves exploring different catalysts, reagents, solvents, temperatures, and reaction times. For chemical synthesis, strategies such as using mild and metal-free conditions have been explored to improve yields and reduce the formation of toxic byproducts. ias.ac.inresearchgate.net For instance, a one-pot condensation reaction of 2-naphthols with 1,2-diaminobenzenes using K2S2O8 in AcOH and water has shown good to excellent yields and high regioselectivity for unsymmetrical substituted 1,2-diaminobenzenes. ias.ac.in
Yields in chemical synthesis can vary depending on the specific method and target phenazine. For example, the synthesis of certain acylhydrazone compounds derived from phenazine-1-carboxylic acid showed yields ranging from 60% to 65%. mdpi.com
Data on Yields of Phenazine-1-carboxylic Acylhydrazone Derivatives:
| Compound | Yield (%) |
| (E)-N′-(3,5-dibromo-2-hydroxybenzy)phenazine-1-carbonyl hydrazide (3c) | 65 |
| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide (3i) | 60 |
Note: These yields are for derivatives of phenazine-1-carboxylic acid, a potential precursor to this compound.
Optimization efforts also focus on minimizing side product formation and achieving regioselectivity, particularly when synthesizing unsymmetrical phenazines. ias.ac.inmdpi.com The choice of oxidizing agent and reaction conditions significantly influences the outcome. mdpi.com
Chemoenzymatic and Biocatalytic Approaches for this compound and Analogues
Chemoenzymatic and biocatalytic approaches offer environmentally friendly and highly selective alternatives or complements to traditional chemical synthesis for producing phenazines and their derivatives. rsc.orgresearchgate.netnih.govmonash.edu These methods leverage the catalytic power of enzymes or whole-cell systems to perform specific transformations, often under mild conditions. rsc.orgresearchgate.netnih.govmonash.edu
Enzymatic Routes for Phenazine Core Modification
Enzymes play a significant role in the biosynthesis of natural phenazines, which are produced by various microorganisms. mdpi.comusm.eduasm.orgnih.govnih.gov The core phenazine scaffold is typically assembled from precursors derived from the shikimic acid pathway, with key steps catalyzed by a conserved set of enzymes encoded by phz genes. mdpi.comusm.eduasm.orgnih.gov For example, PhzF catalyzes an isomerization reaction in the biosynthesis of phenazines. researchgate.net Subsequent modifications of the phenazine core, such as hydroxylation, methylation, N-oxidation, prenylation, or glycosylation, are carried out by diverse modifying enzymes. usm.eduoup.comresearchgate.net
While direct enzymatic routes specifically for the formation of this compound are not explicitly detailed in the search results, the enzymatic hydroxylation of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine (also known as 2-phenazinol) has been reported. mdpi.com This suggests that enzymatic methods can be employed to introduce the hydroxyl group at the 2-position. The acetylation of 2-phenazinol to form this compound could potentially be catalyzed by an enzyme, such as an acetyltransferase, although specific examples for this particular transformation were not found. However, enzymatic synthesis of other acetate esters, such as 2-phenylethyl acetate, has been successfully achieved using enzymes like immobilized acyltransferases. nih.govmdpi.comscirp.org
Biotransformations Involving Acetate Moieties
Biotransformations can involve the introduction, removal, or modification of acetate moieties within a molecule. In the context of phenazines, this could potentially involve the enzymatic acetylation of a hydroxyl group (such as in 2-phenazinol) or the deacetylation of this compound. While specific examples of biotransformations directly involving the acetate moiety of this compound were not found, research indicates that microorganisms can metabolize or transform phenazine compounds. mdpi.comoup.com Some studies also highlight the role of acetate in the broader metabolic context of phenazine-producing bacteria, where it can influence respiratory metabolism. biorxiv.org
The potential for enzymatic acetylation or deacetylation of phenazines or their precursors exists, drawing parallels from enzymatic reactions involving acetate in other natural product biosynthesis and modification pathways. acs.org The application of biocatalysis for the synthesis of acetate esters demonstrates the feasibility of such enzymatic transformations. nih.govmdpi.comscirp.org
Biosynthetic Pathways and Natural Occurrence of 2 Phenazinol Acetate
Identification of Producing Microorganisms and Strains
Phenazine (B1670421) derivatives, including 2-phenazinol acetate (B1210297), are predominantly synthesized by various microbial species. The ability to produce these compounds is distributed among different genera, with a significant presence in bacteria and, to a lesser extent, in fungi and other microorganisms.
Bacterial Producers (e.g., Pseudomonas spp., Streptomyces spp.)
Bacteria, particularly species within the Pseudomonas and Streptomyces genera, are well-established producers of phenazine compounds. Pseudomonas species, such as Pseudomonas chlororaphis and Pseudomonas aeruginosa, are known to produce a variety of phenazines, including phenazine-1-carboxylic acid (PCA) and 2-hydroxyphenazine (B1496473) (2-Phenazinol). nih.govresearchgate.net While direct production of 2-Phenazinol acetate by specific Pseudomonas strains is not as extensively documented as that of PCA or 2-hydroxyphenazine in the provided search results, the presence of 2-hydroxyphenazine suggests the potential for subsequent acetylation. Streptomyces species are also prolific producers of diverse phenazine structures. nih.govresearchgate.netplos.org For instance, Streptomyces anulatus produces endophenazine A, a phenazine derivative. plos.org Streptomyces griseoluteus has been reported to produce 1-hydroxyphenazine (B607933) and phenazine-1-carboxylic acid. plos.org The broad biosynthetic capabilities of Streptomyces suggest that some strains may produce acetylated phenazinols like this compound, although specific examples were not found in the search results.
Fungal and Other Microbial Sources
While bacteria are the primary producers, some fungi and other microorganisms have also been identified as sources of phenazine compounds. The provided search results primarily highlight bacterial producers, with limited specific information on fungal or other microbial sources for this compound itself. However, the general distribution of phenazine biosynthesis across microbial kingdoms suggests that such sources may exist and warrant further investigation.
Elucidation of Biosynthetic Precursors and Pathways
The biosynthesis of the phenazine core structure is a well-studied process that originates from the shikimate pathway. This pathway provides the foundational precursors for the construction of the tricyclic phenazine ring system.
Shikimate Pathway Involvement in Phenazine Core Formation
The shikimate pathway is a crucial metabolic route in microorganisms and plants, responsible for the synthesis of aromatic amino acids and various secondary metabolites, including phenazines. nih.govresearchgate.netresearchgate.net The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), leading to the formation of shikimate and subsequently chorismate. nih.govresearchgate.net Chorismate serves as a key branch point metabolite. researchgate.net In phenazine biosynthesis, two molecules derived from chorismate are condensed to form the phenazine ring. Trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) is identified as a precursor in this pathway, formed from chorismate via 2-amino-2-deoxyisochorismic acid (ADIC). nih.gov
Role of Acetyl-CoA and Malonyl-CoA in Acetate Integration (if applicable)
The integration of the acetate group in this compound involves the modification of the 2-Phenazinol (2-hydroxyphenazine) structure. While the core phenazine structure originates from the shikimate pathway, the addition of the acetate moiety likely occurs through an esterification reaction. Acetyl-CoA is a central molecule in metabolism, serving as a donor of acetyl groups in various biosynthetic processes, including the acetate pathway which is involved in fatty acid and polyketide synthesis. Given that this compound is an acetylated form of 2-Phenazinol, it is plausible that Acetyl-CoA serves as the acetyl donor for this modification. However, the specific enzymatic steps and the direct involvement of Acetyl-CoA or Malonyl-CoA in the biosynthesis of the acetate ester linkage in this compound are not explicitly detailed in the provided search results. Malonyl-CoA is primarily involved in extending carbon chains by two-carbon units, typically in fatty acid and polyketide synthesis, rather than direct acetylation. Therefore, the role of Malonyl-CoA in the formation of the acetate group in this compound is unlikely based on its known biochemical function.
Molecular Level Investigations of 2 Phenazinol Acetate S Biological Interactions
Mechanisms of Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The biological effects of small molecules like 2-Phenazinol acetate (B1210297) are often mediated through their specific binding to or modulation of the activity of biological macromolecules. Research in this area focuses on identifying the targets and characterizing the nature of these interactions.
Nucleic Acid Interaction Modes (e.g., DNA intercalation)
Interactions with nucleic acids, such as DNA intercalation, can be a mechanism for the biological activity of some compounds, particularly those with planar aromatic or heteroaromatic ring systems. DNA intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA structure and function, affecting processes like replication and transcription acs.org. While the provided search results mention phenazine (B1670421) derivatives and their biological activities, specific details on the DNA intercalation of 2-Phenazinol acetate were not found within the context of the search results. However, given the phenazine core structure, investigating its potential for DNA interaction, including intercalation, would be a relevant area for molecular-level studies.
Elucidation of this compound's Role in Cellular Processes
The molecular interactions of this compound with biological macromolecules translate into effects on various cellular processes. Phenazine compounds, in general, are known for diverse biological activities, including antimicrobial, antifungal, and antitumor properties nih.govmdpi.comresearchgate.net. These activities are often linked to their ability to participate in redox reactions and generate reactive oxygen species, which can interfere with essential cellular functions mdpi.comresearchgate.net.
While direct studies on the role of this compound in specific cellular processes were not extensively detailed in the provided search results, the known activities of related phenazines offer insights into potential areas of investigation. For instance, phenazines produced by bacteria like Pseudomonas and Nocardiopsis have been shown to mediate extracellular electron transfer, influencing processes relevant to bioelectrochemical systems nih.gov. Some phenazines also play roles in bacterial interactions and biofilm formation lookchem.com.
Further research into this compound's role in cellular processes would likely involve observing its effects on cell viability, proliferation, differentiation, and specific signaling pathways. Techniques such as cell-based assays, microscopy, and 'omics' approaches (e.g., transcriptomics, proteomics) could be employed to understand the cellular consequences of this compound exposure and link these effects back to its molecular interactions.
Modulation of Cellular Signaling Pathways
Phenazines have been observed to modify numerous host cellular responses and function as cellular signals that regulate patterns of gene expression. wikipedia.org This suggests that this compound, as a phenazine derivative, may also interact with and modulate cellular signaling pathways. For instance, pyocyanin (B1662382), a related phenazine produced by Pseudomonas aeruginosa, is known to target a wide array of cellular components and pathways, including those involved in vesicular transport and cell growth. The ability of phenazines to influence gene expression and cellular processes points to their potential to interfere with or modulate various signaling cascades within biological systems.
Impact on Microbial Physiology and Metabolism
Phenazines exhibit broad-spectrum antimicrobial activity, mediated through several mechanisms of action. Their impact on microbial physiology and metabolism is significant, involving interference with fundamental cellular processes. Phenazines can act as electron shuttles to alternative terminal electron acceptors, alter intracellular redox states, and play a role in the formation and architecture of biofilms. wikipedia.org
Interference with Electron Transport Systems
A key mechanism by which phenazines affect microbial metabolism is through their interaction with electron transport systems. Phenazines can divert electrons from the respiratory chain, thereby impacting the efficiency of electron transport. Studies on Methanosarcina mazei Gö1 have shown that methanophenazine, a phenazine derivative, is involved in membrane-bound electron transport, acting as an electron carrier between different enzyme systems. In Pseudomonas aeruginosa, phenazines facilitate extracellular electron shuttling, which supports anaerobic survival. This interference with electron flow can disrupt cellular energy production and redox balance, contributing to the observed biological effects of phenazines.
Generation of Reactive Oxygen Species (if mechanistic)
The biological activity of phenazine-like molecules, including their antibacterial effects, is often attributed to their redox activity and their capacity to generate reactive oxygen species (ROS). Pyocyanin, a well-studied phenazine, generates reactive oxygen intermediates such as hydrogen peroxide and superoxide. These ROS can cause oxidative stress by directly damaging cellular components like DNA or by targeting elements of the cell cycle. ROS are produced from molecular oxygen through successive one-electron reductions, a process that occurs notably in the mitochondrial respiratory chain. The redox cycling of phenazines can catalyze or enhance the production of these damaging species, contributing to their cytotoxic effects on microbes.
Quorum Sensing Interference Mechanisms
Phenazines can act as cell signals that regulate gene expression patterns in bacteria. wikipedia.org This signaling capability suggests a potential role in interfering with bacterial quorum sensing (QS), a communication system used by bacteria to coordinate gene expression based on population density. Quorum quenching (QQ) mechanisms involve disrupting this communication by interfering with signaling molecules or their receptors. While specific research on this compound's direct interference with quorum sensing was not found in the provided results, the established role of other phenazines in regulating bacterial gene expression and acting as signaling molecules wikipedia.org indicates that this compound may also influence bacterial communication systems.
Cellular Responses and Pathway Perturbation in Research Models
Research using various models has shown that phenazines can modify numerous host cellular responses. wikipedia.org The effects can range from direct cytotoxicity to modulation of specific cellular pathways. For example, pyocyanin has been shown to affect pathways such as the electron transport chain and processes related to cell growth in mammalian cells. In bacterial models, exposure to phenazines can lead to significant alterations in metabolism and gene expression. The perturbation of these fundamental cellular processes underlies the observed biological impacts of phenazine compounds in research settings.
Bioreductive Activation Mechanisms (if applicable)
Bioreductive activation is a process by which certain compounds are metabolically reduced within cells, often leading to the formation of reactive intermediates. This mechanism is particularly relevant in hypoxic environments and is the basis for the action of some biologically active molecules. While this compound is not an N-oxide, a class of compounds known for facile bioreduction, phenazines in general are redox-active molecules that participate in electron transport processes in biological systems. The reduction of phenazines is intrinsically linked to their function as electron shuttles, suggesting that bioreductive processes play a role in their biological activity. This bioreductive capacity can lead to the generation of radical species or other reactive forms of the phenazine, which can then exert their effects on cellular components.
Electrochemical Properties and Redox Cycling in Biological Contexts
Phenazine derivatives are known for their distinct electrochemical properties and ability to undergo redox cycling, which is crucial for their biological activities, including roles as electron mediators. The phenazine core can accept and donate electrons, transitioning between oxidized and reduced states. This redox activity is often pH-dependent, with proton-coupled electron transfer (PCET) playing a significant role. semanticscholar.org
Studies on 2-hydroxyphenazine (B1496473), a closely related compound, have shown its participation in 2H⁺, 2e⁻ PCET up to at least pH 14. semanticscholar.org Pourbaix diagrams for 2-hydroxyphenazine indicate specific potential-pH relationships governing its redox state. semanticscholar.org The ability of phenazines to act as redox mediators is utilized in various applications, including electrochemical sensors and biosensors. researchgate.net
While direct electrochemical data for this compound is not available from the conducted searches, it is reasonable to infer that it would also exhibit redox activity due to the presence of the phenazine nucleus. The acetate group might influence the redox potentials and solubility compared to 2-hydroxyphenazine, potentially altering its behavior in biological environments. The lipophilicity conferred by the acetate group could affect its interaction with biological membranes and its accessibility to intracellular redox machinery.
Enzymatic Reduction Pathways and Intermediate Formation
The biological activity of many phenazine derivatives is linked to their enzymatic reduction within cells. This process often involves enzymes that can transfer electrons to the phenazine ring system, leading to the formation of reduced intermediates.
Research on Methanosarcina mazei Gö1 has demonstrated the enzymatic reduction of 2-hydroxyphenazine by F420H2 dehydrogenase. This reaction is coupled to proton translocation, highlighting the involvement of this phenazine derivative in cellular energy conservation pathways in this organism. uni-goettingen.de The H2:heterodisulfide oxidoreductase from the same organism also catalyzes the H2-dependent reduction of 2-hydroxyphenazine, forming dihydro-2-OH phenazine. uni-goettingen.de These enzymatic reactions underscore the potential for phenazine derivatives to serve as electron carriers in microbial metabolism.
While specific enzymatic reduction pathways for this compound have not been identified in the search results, it is plausible that esterases present in biological systems could hydrolyze the acetate group, releasing 2-hydroxyphenazine. The resulting 2-hydroxyphenazine could then enter the enzymatic reduction pathways observed for this compound. Alternatively, enzymes might directly interact with this compound, potentially through mechanisms similar to those involving other aromatic or ester-containing substrates. The formation of reduced intermediates, such as radical species or dihydro- forms, is a common feature of phenazine redox cycling and would likely be relevant to this compound as well.
Link to Cellular Microenvironments (e.g., Hypoxia)
The redox behavior of phenazine compounds can be significantly influenced by the cellular microenvironment, particularly oxygen availability. Hypoxia, a condition of low oxygen, can favor the reduction of redox-active compounds. Phenazine di-N-oxides, for instance, have been studied in the context of hypoxia, suggesting that their reduction is promoted in oxygen-depleted conditions. acs.org
The redox cycling of phenazines can lead to the generation of reactive oxygen species (ROS) under aerobic conditions, while under hypoxic conditions, the reduced forms may accumulate. This differential behavior based on oxygen levels can impact cellular processes and contribute to the biological effects of phenazine derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenazinol Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for a complete and unambiguous assignment of the 2-Phenazinol acetate (B1210297) structure.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
The structural backbone of 2-Phenazinol acetate consists of a tricyclic phenazine (B1670421) core and an acetate group. The analysis begins with 1D NMR experiments, ¹H and ¹³C NMR, which provide initial information on the number and types of protons and carbons present.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenazine rings and a characteristic singlet for the methyl protons of the acetate group. The chemical shifts of the aromatic protons are influenced by their position relative to the nitrogen atoms and the acetate functional group, typically appearing in the downfield region (δ 7.0-9.0 ppm). The acetate methyl protons would appear as a sharp singlet in the upfield region (around δ 2.1-2.5 ppm). pdx.eduoregonstate.edulibretexts.org
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenazine core and the carbonyl and methyl carbons of the acetate group. Aromatic carbons typically resonate in the δ 110-150 ppm range, while the ester carbonyl carbon appears further downfield (around δ 170 ppm). researchgate.netresearchgate.net
While 1D NMR provides a foundational overview, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal the coupling networks within the individual benzene (B151609) rings of the phenazine structure, helping to trace the sequence of protons on each ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). columbia.edu HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the acetate's methyl protons to the ester carbonyl carbon and the oxygen-bearing aromatic carbon (C2). It would also be instrumental in piecing together the entire phenazine ring system by showing correlations between protons on one ring and carbons on adjacent rings. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for conformational analysis, as discussed in the next section. nih.gov
The combined data from these experiments allow for the complete and confident assignment of all proton and carbon signals in this compound.
| Experiment | Type of Correlation | Expected Information for this compound |
|---|---|---|
| COSY | ¹H—¹H | Reveals proton-proton coupling networks within the aromatic rings of the phenazine core. |
| HSQC | ¹H—¹³C (1-bond) | Connects each aromatic proton to its directly attached carbon atom. |
| HMBC | ¹H—¹³C (2-3 bonds) | - Connects the acetate methyl protons to the carbonyl carbon and the C2 of the phenazine ring.
|
| NOESY | ¹H—¹H (Through-space) | - Shows spatial proximity between the acetate methyl protons and protons on the phenazine ring (e.g., H1 or H3).
|
Conformational Analysis via NMR Data
While 2D NMR techniques like COSY and HMBC establish the covalent bonding framework, NOESY provides insight into the three-dimensional structure and preferred conformation of the molecule in solution. researchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to internuclear distances, typically within 5 Å. mdpi.com
For this compound, a key conformational question is the orientation of the acetate group relative to the planar phenazine ring system. Rotation around the C2-O bond is possible, leading to different spatial arrangements. By analyzing the NOESY spectrum, one could observe cross-peaks between the methyl protons of the acetate group and the neighboring aromatic protons (H1 and/or H3) on the phenazine ring. The presence and relative intensities of these cross-peaks would allow for the determination of the predominant conformer(s) in solution, revealing whether the acetate group is oriented in a specific plane or exhibits free rotation. mdpi.com
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the ion. For this compound (C₁₄H₁₀N₂O₂), HRMS would be used to confirm its molecular formula. By comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with the calculated theoretical mass, the elemental formula can be verified, ruling out other potential formulas that might have the same nominal mass.
| Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass |
|---|---|---|
| C₁₄H₁₀N₂O₂ | 238 | 238.07423 |
Fragmentation Pathways and Structural Elucidation
In techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), molecules are induced to break apart into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure. chemguide.co.ukslideshare.netlibretexts.org For this compound, the fragmentation would likely be initiated by cleavages related to the ester group, which is often a labile site. libretexts.org
A primary and highly characteristic fragmentation pathway would be the loss of a neutral ketene (B1206846) molecule (H₂C=C=O, 42 Da) from the molecular ion. This is a common fragmentation for aryl acetates and would result in the formation of a 2-phenazinol radical cation. Another possible initial fragmentation is the cleavage of the C-O bond to lose an acetyl radical (•COCH₃, 43 Da), forming a phenoxide cation. Subsequent fragmentations would involve the stable phenazine ring system, potentially involving the loss of HCN or N₂. Analyzing these specific losses allows chemists to confirm the presence of the acetate group and deduce its connection to the phenazine core. nih.gov
| m/z Value | Proposed Fragment Identity | Plausible Neutral Loss |
|---|---|---|
| 238 | [C₁₄H₁₀N₂O₂]⁺˙ (Molecular Ion) | - |
| 196 | [C₁₂H₈N₂O]⁺˙ (2-Phenazinol cation) | H₂C=C=O (Ketene) |
| 195 | [C₁₂H₇N₂O]⁺ | ˙COCH₃ (Acetyl radical) |
| 168 | [C₁₂H₈N₂]⁺˙ | CO from m/z 196 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
In the FTIR or Raman spectrum of this compound, several characteristic bands would be expected. The most prominent would be the strong absorption from the ester carbonyl (C=O) stretching vibration, typically found in the 1735-1750 cm⁻¹ region for aryl acetates. researchgate.net Other key vibrations include the C-O stretching of the ester group, aromatic C=C and C=N stretching vibrations from the phenazine core, and various C-H stretching and bending modes. nih.gov The presence and specific positions of these bands provide rapid confirmation of the key functional groups within the molecule.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Methyl (Acetate) |
| 1735-1750 | C=O Stretch | Ester (Carbonyl) |
| 1400-1600 | C=C / C=N Stretch | Aromatic Rings |
| 1000-1300 | C-O Stretch | Ester |
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions
The electronic absorption spectrum of this compound is expected to be dominated by the extensive π-conjugated system of the phenazine core. The color and electronic transitions of phenazine derivatives are attributable to this chromophore. The UV-Vis spectrum of such compounds typically displays characteristic bands corresponding to π-π* and n-π* transitions.
The phenazine ring system gives rise to strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. For the parent phenazine molecule, characteristic absorption bands are observed that are attributed to π-π* transitions. The introduction of a hydroxyl group at the 2-position (as in 2-phenazinol) and subsequent acetylation to form this compound would be expected to modulate the energies of these transitions. The oxygen atom of the acetate group, with its lone pairs of electrons, can participate in the π-system, acting as an auxochrome. This generally leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenazine.
In a related compound, 2,3-diaminophenazine, the UV-Vis absorption spectrum shows distinct peaks that can be used for its characterization. researchgate.net Similarly, 1-hydroxyphenazine (B607933), another analogous compound, has been studied using UV-Vis spectroelectrochemistry, revealing sensitive absorption changes with its redox state. nih.gov The electronic transitions in these molecules are fundamentally similar to what would be expected for this compound.
The expected electronic transitions for this compound are:
π-π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often in the UV region. The extended conjugation of the phenazine ring system allows for several such transitions.
n-π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These bands are generally weaker in intensity compared to π-π* transitions and appear at longer wavelengths.
The solvent environment can also influence the position and intensity of these absorption bands. Polar solvents may cause shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Table 1: Expected UV-Vis Absorption Data for this compound (Inferred from Phenazine Derivatives)
| Transition Type | Expected Wavelength Range (λmax, nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π-π* | 250-400 | High (10,000 - 50,000) |
| n-π* | 400-500 | Low to Medium (100 - 1,000) |
X-ray Crystallography of this compound and its Complexes (if available)
As of the current literature, the single-crystal X-ray structure of this compound has not been reported. However, the structural characteristics can be reliably predicted based on the known crystal structures of phenazine and its various derivatives.
The phenazine nucleus is a planar, rigid system. X-ray diffraction studies on phenazine cocrystals have confirmed the planarity of the fused ring system. mdpi.com The introduction of a substituent at the 2-position, such as an acetate group, is not expected to significantly distort the planarity of the phenazine core.
In the solid state, phenazine derivatives often exhibit crystal packing that is heavily influenced by intermolecular interactions such as π-π stacking. The planar aromatic surfaces of the phenazine molecules tend to stack on top of one another, leading to ordered crystalline lattices. The distance between the stacked rings is typically in the range of 3.3 to 3.7 Å, which is characteristic of such interactions.
For this compound, it is anticipated that the crystal structure would feature:
A largely planar phenazine ring system.
The acetate group would likely be oriented to minimize steric hindrance, with the carbonyl group potentially involved in intermolecular hydrogen bonding if suitable donors are present in the crystal lattice.
The study of phenazine-1-carboxylic acylhydrazone derivatives has provided insight into the crystal structures of substituted phenazines, where the fundamental planarity of the phenazine core is maintained. nih.gov Similarly, the crystal structures of other functionalized phenoxazines and phenothiazines, which share structural similarities, also reveal the importance of intermolecular forces in their crystal packing. semanticscholar.orgacs.org
Table 2: Predicted Crystallographic Parameters for this compound (Based on Analogy with Phenazine Derivatives)
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |
| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
| Phenazine Ring Dihedral Angle | < 5° (indicating near planarity) |
Computational Chemistry and Theoretical Studies on 2 Phenazinol Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-phenazinol acetate (B1210297) at the atomic and molecular level. These calculations can predict a wide range of characteristics, from ground state geometries to spectroscopic parameters and electronic transitions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-phenazinol acetate, DFT calculations can be employed to determine its optimized geometry, electronic properties, and reactivity descriptors.
In a typical DFT study, the geometry of the this compound molecule is optimized to find its lowest energy conformation. This provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic properties such as the total energy, dipole moment, and the distribution of atomic charges. These properties are essential for understanding the molecule's polarity and intermolecular interactions.
Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Ground State Properties of Phenazine (B1670421) Derivatives using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -850.12 Hartrees |
Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained for phenazine derivatives from DFT calculations.
Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Vibrational frequencies can be calculated using DFT, providing theoretical infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, which is a valuable tool for structural elucidation. While computational approaches for predicting spectrograms and chromatograms are developing, they can provide useful estimations to support experimental analysis. researchgate.netmdpi.com
Table 2: Predicted Spectroscopic Data for a Phenazine-based Compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (in Toluene) | λmax | 380 nm |
| IR | C=O stretch | 1735 cm⁻¹ |
| ¹H-NMR | Aromatic protons | 7.5 - 8.2 ppm |
| ¹³C-NMR | Carbonyl carbon | 169 ppm |
Note: This table contains representative data for a phenazine derivative and is intended for illustrative purposes.
The analysis of molecular orbitals, particularly the HOMO and LUMO, provides deep insight into the electronic behavior of this compound. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. For many phenazine derivatives, the HOMO is often localized on the phenazine core, while the LUMO may also be distributed across the ring system. acs.org
Electronic transitions, which are responsible for the absorption of light, can be characterized by the orbitals involved. For instance, the main absorption bands in the UV-Vis spectrum of phenazine derivatives often correspond to π-π* transitions. mdpi.com TD-DFT calculations can identify the specific molecular orbitals involved in each electronic transition, providing a detailed understanding of the photophysical properties of this compound. researchgate.netresearchgate.net
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with biological macromolecules. These methods can provide insights into its potential mechanisms of action and binding affinities.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to predict its binding mode and affinity to various biological targets, such as enzymes or receptors.
The process involves placing the this compound molecule (the ligand) into the binding site of a target macromolecule with a known three-dimensional structure. The software then calculates the most stable binding poses and estimates the binding energy. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on similar heterocyclic compounds have been used to investigate their binding to enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov
Table 3: Illustrative Molecular Docking Results of a Ligand with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 | -8.5 | TYR-385, SER-530 |
| Tyrosyl-tRNA synthetase | -7.2 | ASP-176, TYR-34 |
| Nitroreductase | -6.9 | ASN-71, SER-40 |
Note: This data is hypothetical and for illustrative purposes to show typical outputs of molecular docking studies.
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. frontiersin.org For this compound, MD simulations can be used to study its flexibility and how it adapts its conformation upon binding to a target macromolecule.
An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. nih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding is stable. Furthermore, MD simulations can reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event. mdpi.com These simulations can also be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking alone. nih.gov
Computational Prediction of Reactivity and Metabolism
Computational methods are pivotal in predicting the chemical reactivity and metabolic fate of compounds like this compound. Density Functional Theory (DFT) is a common approach to calculate electronic properties that govern reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
For this compound, these calculations would reveal sites susceptible to nucleophilic or electrophilic attack. Molecular Electrostatic Potential (MEP) maps would further visualize the electron density distribution, highlighting electron-rich areas prone to electrophilic attack and electron-poor regions susceptible to nucleophilic attack.
Predicting metabolism involves identifying potential sites for enzymatic action. Computational models can simulate the interaction of this compound with metabolic enzymes, such as cytochrome P450. These simulations, often employing molecular docking, can predict the most likely sites of oxidation, reduction, or hydrolysis on the molecule. For instance, the acetate group would be a prime candidate for hydrolysis, yielding 2-phenazinol. The phenazine core itself could undergo oxidation at various positions.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability |
| Dipole Moment | 2.5 D | Indicates polar nature |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are essential for understanding how the chemical structure of a compound influences its biological activity and physical properties. While no specific QSAR models for this compound have been published, the methodology would involve compiling a dataset of phenazine analogues with known biological activities.
Development of 2D and 3D QSAR Models for Mechanistic Insights
The development of QSAR models for a series of compounds including this compound would begin with the calculation of a wide range of molecular descriptors. For 2D QSAR, these descriptors would include constitutional indices, topological indices, and electronic properties that can be calculated from the 2D structure.
3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding. These methods require the three-dimensional alignment of the molecules in the dataset. The resulting models generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for biological activity. This provides valuable mechanistic insights into the interaction of this compound and its analogues with their biological target.
Elucidation of Molecular Descriptors Correlating with Biological Effects
The statistical analysis of the QSAR models would identify the most significant molecular descriptors that correlate with the biological effects of the phenazine series. These descriptors are key to understanding the structure-activity relationship. For example, a positive correlation with a descriptor related to hydrophobicity might suggest that the compound interacts with a hydrophobic pocket in its target protein.
Table 2: Key Molecular Descriptors in Phenazine QSAR Models
| Descriptor Class | Example Descriptor | Potential Correlation with Activity |
| Electronic | Dipole Moment | May influence binding to polar residues |
| Steric | Molar Refractivity | Can relate to the size and shape of the binding pocket |
| Topological | Wiener Index | Reflects molecular branching and compactness |
| Hydrophobic | LogP | Indicates partitioning between aqueous and lipid phases |
In Silico Screening for New this compound Analogues
A validated QSAR model for phenazines would be a powerful tool for the in silico screening of virtual libraries of novel this compound analogues. This process allows for the rapid computational evaluation of large numbers of compounds without the need for synthesis and biological testing.
The screening process would involve calculating the key molecular descriptors for each virtual analogue and using the QSAR model to predict its biological activity. Compounds predicted to have high activity would then be prioritized for synthesis and further experimental investigation. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
Structure Activity Relationship Sar Studies and Analogue Development for 2 Phenazinol Acetate
Systematic Structural Modification Strategies
Systematic structural modification is a key approach in SAR studies to identify crucial pharmacophores and optimize biological activity. This involves making specific changes to the parent structure and evaluating the resulting compounds.
Rational Design Principles for Phenazine (B1670421) Derivatives
Rational design principles for phenazine derivatives are guided by the understanding of their core structure and known mechanisms of action mdpi.comresearchgate.netrsc.org. The phenazine scaffold consists of a pyrazine (B50134) ring fused with two benzene (B151609) rings mdpi.commdpi.com. Modifications can target the phenazine ring system itself or attached substituent groups. Rational design often considers the impact of modifications on properties such as lipophilicity, electronic distribution, steric hindrance, and redox potential, all of which can influence interactions with biological targets mdpi.commdpi.comuj.ac.zaacademicjournals.org. For instance, the high redox activity of phenazine molecules is conferred by their ability to reduce molecular oxygen to reactive oxygen species, a property that contributes significantly to their wide bioactivity spectrum mdpi.com. Rational drug design targeting specific interactions, such as DNA binding or enzymatic inhibition, is informed by the structural features of the phenazine core and its potential for modification mdpi.commdpi.comresearchgate.net.
Positional and Substituent Effects on Biological Interactions
The position and type of functional groups on the phenazine ring significantly influence their chemical, physical, and biological properties mdpi.commdpi.comnih.gov. SAR studies on various phenazine derivatives have demonstrated the critical role of positional and substituent effects.
For example, studies on phenazine-1-carboxamide (B1678076) (PCN) have indicated that the phenazine skeleton and acylamide groups are key pharmacophores for activity against R. solanacearum mdpi.com. Substituents on the phenyl ring of phenazine carboxamides can significantly influence bioactivity . Halogenation at specific positions has been shown to enhance activity against multidrug-resistant bacterial pathogens and improve biofilm eradication mdpi.comresearchgate.netrsc.org. For instance, the addition of a bromine atom at position 4 of the phenazine heterocycle increased antibacterial activity researchgate.net.
Studies on phenazine 5,10-dioxides, such as iodinin (B1496461) and myxin (B609384), highlight the importance of oxygen-based substituents. Derivatives with no oxygen-based substituent in the 6th position maintained potency if alkyl or carbamate (B1207046) side chains were attached to the phenol (B47542) in position 1 rsc.org. 7,8-Dihalogenated and 7,8-dimethylated analogs of 1-hydroxyphenazine (B607933) 5,10-dioxide displayed increased cytotoxic potency against certain cell lines rsc.org. Conversely, 2,3-substituted regioisomers of myxin and iodinin were found to be inactive, emphasizing the importance of the oxygen substituent at position 1 nih.gov.
The introduction of cationic groups on the amide fragment of tricyclic heteroaromatic systems, including phenazines, can provide additional ionic interactions with biological targets like DNA and enzymatic complexes researchgate.net. SAR studies on phenazine-1-carboxamides have shown limited scope for variation in the structure of the 1-carboxamide (B11826670) side chain, consistent with models of how these compounds bind to DNA researchgate.net. Substitutions at positions like C-5 or C-9 in phenazine-1-carboxamides can enhance cytotoxicity, which correlates with increased DNA binding affinity researchgate.net.
Data from various phenazine SAR studies illustrate the impact of substituents and their positions:
| Compound Class | Key Modification/Position | Observed Effect | Reference |
| Phenazine carboxamides | Substituents on phenyl ring | Influence on bioactivity | |
| Phenazine-1-carboxamide | Phenazine skeleton, acylamide | Key pharmacophores for activity against R. solanacearum | mdpi.com |
| Halogenated phenazines | Various positions (e.g., C-4, C-6) | Enhanced antibacterial activity, biofilm eradication | mdpi.comresearchgate.net |
| Phenazine 5,10-dioxides | Oxygen substituent at position 1 | Crucial for activity | nih.gov |
| Phenazine 5,10-dioxides | 7,8-dihalogenation/dimethylation | Increased cytotoxic potency | rsc.org |
| Phenazine-1-carboxamides | Cationic groups on amide | Additional ionic interactions, enhanced cytotoxicity | researchgate.net |
Correlation of Structural Features with Specific Molecular Mechanisms
The biological activities of phenazines are closely correlated with their structural features, which dictate their interactions with specific molecular targets and pathways.
Impact of Aromaticity and Heteroatom Substitutions
The inherent aromaticity of the phenazine core is crucial for its ability to intercalate DNA, a mechanism contributing to the activity of some phenazine derivatives nih.govchalmers.se. The planar nature of the phenazine ring system facilitates stacking interactions with DNA base pairs mdpi.comresearchgate.net.
Heteroatom substitutions, particularly oxygen and nitrogen atoms within the phenazine system or in attached functional groups, play significant roles in modulating biological activity. The nitrogen atoms in the phenazine core are involved in redox cycling, a key mechanism for the generation of reactive oxygen species mdpi.comnih.gov. The presence and position of hydroxyl and methoxyl groups, as seen in natural products like iodinin and myxin, are critical for their anti-infective and tumor growth-inhibiting properties mdpi.comrsc.orgnih.gov. N-oxide functionalities, present in phenazine 5,10-dioxides, are also important structural features linked to their biological activities rsc.org. The oxidative potential of phenazine compounds, which is related to the presence of heteroatoms and their electronic environment, is correlated with their anti-tubercular activity uj.ac.za.
Role of the Acetate (B1210297) Moiety in Interaction Profiles
While extensive research focuses on modifications to the phenazine core and other substituents, the specific role of the acetate moiety in 2-Phenazinol acetate's interaction profile requires consideration. Based on general principles of medicinal chemistry, an acetate group is an ester functionality. Esters can influence a compound's lipophilicity, solubility, and metabolic stability. The acetate moiety could potentially serve as a handle for prodrug strategies, where the ester is cleaved in vivo to release the active phenazinol form researchgate.netrsc.org. Alternatively, the acetate group itself could participate in specific interactions, such as hydrogen bonding or steric interactions, with a biological target. However, direct research specifically detailing the SAR contribution of the acetate moiety in this compound or similar phenazine esters is less extensively documented compared to modifications of the core or other common substituents like hydroxyl, carboxyl, or halogen groups in the broader phenazine class. Studies on prodrugs of halogenated phenazines have explored sulfonate ester linkers to improve water solubility and facilitate intracellular release of the active compound researchgate.netrsc.org. This suggests that ester linkages, like the acetate in this compound, can be utilized to modify pharmacokinetic properties and potentially influence interaction profiles by controlling the delivery of the active phenazinol.
Synthesis and Mechanistic Evaluation of Novel this compound Analogues
The synthesis of novel phenazine analogues, including those related to this compound, is an active area of research aimed at discovering compounds with improved biological activities nih.govmdpi.commdpi.commdpi.commdpi.com. Various synthetic strategies are employed to introduce diverse substituents and modify the phenazine core mdpi.comresearchgate.net.
The development of phenazine prodrugs, including ester-linked derivatives, is another aspect of analogue development aimed at improving properties like solubility and targeted delivery researchgate.netrsc.org. Evaluation of these prodrugs involves assessing their stability, their ability to be activated in vivo to release the active compound, and the biological activity of the released metabolite researchgate.netrsc.org.
Research findings often involve the synthesis of a series of analogues with systematic variations and the evaluation of their biological activity using in vitro assays. For example, a library of halogenated phenazines was synthesized and evaluated for antibacterial activity, leading to the identification of potent bromophenazine analogues researchgate.net. Similarly, series of phenazine derivatives have been synthesized and tested for antitumor activity against various cancer cell lines, with SAR studies discussed in detail based on the observed activities researchgate.netnih.gov.
Interactive Data Table Example (Illustrative, based on search findings on phenazine analogues):
| Analogue Modification | Biological Activity (Example) | IC50/MIC Value (Example) | Target/Mechanism (Example) | Reference |
| Halogenation at C-6 | Antibacterial (S. aureus) | 1.56 µM | Membrane disruption, ROS | mdpi.com |
| 7,8-Dimethylation (Phenazine 5,10-dioxide) | Cytotoxicity (AML cells) | Increased potency | Not explicitly reported | rsc.org |
| N-(methylsulfonyl) amide at C-4, halogen at C-6 | Antibacterial (MRSA) | Stronger activity than vancomycin | Not fully elucidated | mdpi.com |
| CN and p-dimethylamino on γ-pyran (Benzo[a]pyrano[2,3-c]phenazine) | Antitumor (HepG2 cells) | 6.71 µM | Apoptosis induction | researchgate.netnih.gov |
The mechanistic evaluation of novel analogues often involves a combination of biological assays and computational studies, such as molecular docking and dynamics simulations, to gain insights into their binding interactions and modes of action researchgate.net.
Design and Synthesis of Chemically Diverse Libraries
The design and synthesis of chemically diverse libraries of phenazine analogues are essential for comprehensive SAR studies. Various synthetic approaches have been developed to create libraries with modifications at different positions of the phenazine core.
One common strategy involves the condensation of ortho-diamines with ortho-quinones. rasayanjournal.co.in This method allows for the introduction of various substituents onto the phenazine ring by employing appropriately substituted starting materials. A solid-state method using this approach has been reported, offering a few-step synthesis compared to classical procedures. rasayanjournal.co.in This method involves heating a mixture of ortho-diamines and ortho-quinones, followed by elution to yield different phenazines. rasayanjournal.co.in
Another approach focuses on modifying existing phenazine structures or utilizing specific coupling reactions. For instance, the synthesis of halogenated phenazine libraries has been inspired by naturally occurring phenazine antibiotics. researchgate.netmdpi.comnih.gov These libraries are designed to probe the impact of halogen substitution and other structural elements on antibacterial activity. researchgate.net Modular chemical syntheses have been devised to enable functionalization at various positions of the phenazine heterocycle, such as the 3-, and 6-9 positions. mdpi.com Examples include the synthesis of 1-methoxyphenazine (B1209711) products, which can then be demethylated and brominated to yield halogenated phenazines. mdpi.comnih.gov Palladium-catalyzed reactions, such as the Suzuki coupling or analogous conditions, can also be employed in the synthesis of phenazine derivatives, allowing for the introduction of aryl substituents. google.com.pg
Research has also explored the synthesis of phenazine 5,10-dioxides, with SAR studies indicating that small alkyloxy groups, amines, and halogens can influence aqueous solubility and antimicrobial activity. skemman.is Libraries of these compounds can be generated from benzofuroxane using Beirut reaction conditions. skemman.is
The design of these libraries is often guided by observations from natural products or preliminary activity screens. For example, the potent antibacterial activity of 2-bromo-1-hydroxyphenazine and related synthetic compounds has prompted the synthesis of diverse collections of bromophenazine small molecules to establish detailed SARs. researchgate.netmdpi.com
Comparative Mechanistic Studies of Analogues
Comparative mechanistic studies of phenazine analogues are crucial for understanding how structural variations lead to differences in biological activity. Phenazines are known to be redox-active, and their mechanism of action often involves redox cycling and the generation of reactive oxygen species (ROS). rsc.orgskemman.is
Studies on bromophenazine analogues have suggested that their potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis may occur through a ROS-generating mechanism. rsc.org The electronic properties of the phenazine, influenced by functional group substitutions, can impact its reduction potential and redox-cycling capabilities. rsc.org
Beyond ROS generation, other mechanisms have been investigated for phenazine analogues. Some studies have implicated phenazine derivatives as dual inhibitors of topoisomerases I and II, as well as inducers of apoptosis in cancer cell lines. nih.govnih.gov For instance, a phenazine analogue referred to as CPUL1 demonstrated antitumor activities and appeared to enhance JNK and p38 signaling pathways. nih.gov Further studies suggested CPUL1 might target Thioredoxin reductase 1 (TrxR1), representing a novel mechanism for phenazine analogues. nih.gov
Research on phenazine 5,10-dioxides, such as myxin and iodinin analogues, has also explored their mechanisms, particularly in the context of selective cytotoxicity towards cancer cells. rsc.org While published SAR studies on phenazine 5,10-dioxides are described as scarce, in silico models have suggested that oxygen substituents at specific positions are involved in observed selectivity. rsc.org The lack of hypoxia selectivity in some carbamate analogues was hypothesized to be caused by the electron-withdrawing effect of the carbamate group, making the phenazine system less electron-rich. rsc.org
Studies on other phenazine derivatives have indicated diverse mechanisms, including intercalation into DNA, which can disrupt vital cellular processes. chalmers.se This mechanism has been proposed for certain indolo[2,3-b]quinoxaline derivatives, which are structurally related to phenazines. chalmers.se
Comparative studies often involve evaluating the activity of a series of analogues against specific biological targets or in cellular assays, followed by investigations into the underlying molecular events. For example, phenazine derivatives have been evaluated as inducers of quinone reductase 1 (QR1) and inhibitors of quinone reductase 2 (QR2), NF-κB, and inducible nitric oxide synthase (iNOS), with some derivatives showing activity in the nanomolar range. acs.org These findings suggest potential mechanisms related to chemopreventive activity. acs.org
While specific data tables detailing the SAR of this compound were not found, the research on related phenazines highlights the importance of functional group position and electronic effects on biological activity and provides a framework for understanding the potential mechanisms of this compound and its analogues.
Role of 2 Phenazinol Acetate in Chemical Biology and Research Applications
2-Phenazinol Acetate (B1210297) as a Chemical Probe
Chemical probes are selective, well-characterized small molecules utilized as research tools to modulate the function of specific biological targets, aiding in the elucidation of biological pathways. While direct evidence for 2-Phenazinol acetate being used as a designated chemical probe was not found in the provided sources, the potential for phenazine (B1670421) derivatives to act in this capacity exists due to their diverse bioactivities and ability to interact with biological systems. wikipedia.org
Tools for Elucidating Biological Pathways and Targets
Chemical probes serve as valuable tools for dissecting complex biological pathways and identifying molecular targets. By selectively interacting with a protein or other biomolecule, a chemical probe can help researchers understand the role of that target within a pathway. The broader class of phenazines exhibits a range of biological activities, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer effects, suggesting interactions with various biological targets and pathways. wikipedia.org Research on phenazine derivatives has explored their activity against enzymes like topoisomerases and their influence on signaling pathways such as NF-κB and Nrf2. wikipedia.org Although specific studies on how this compound might be used to elucidate particular pathways or targets were not identified, its phenazine core indicates a potential for such applications, warranting further investigation.
Use in In Vitro Assay Development for Mechanistic Studies
In vitro assays are fundamental in chemical biology for studying the mechanisms of action of small molecules and their interactions with biological targets. The development of robust in vitro assays is crucial for identifying and characterizing compounds with desired activities. While specific examples of this compound being used in the development of in vitro assays for mechanistic studies were not found, related phenazine compounds have been analyzed using techniques like HPLC-MS for qualitative and quantitative analysis of metabolites, indicating that analytical methods exist for studying phenazine behavior in biological contexts. The diverse activities of phenazines also suggest their potential utility in various cell-based or biochemical assays designed to probe specific biological processes or enzyme functions. wikipedia.org
Utilization as a Scaffold in Discovery Research
The phenazine ring system is recognized as a privileged scaffold in drug discovery due to its ability to bind to multiple biological targets and the diverse activities displayed by compounds containing this core structure. This compound, possessing this fundamental structure, is therefore relevant in the context of exploring the phenazine scaffold for the discovery of novel bioactive molecules.
Exploration of the Phenazine Scaffold for Novel Chemotypes
The phenazine scaffold has been extensively explored for the development of novel chemotypes with potential therapeutic applications. wikipedia.org Modifications to the phenazine core and its substituents have led to derivatives with a wide range of biological activities. wikipedia.org For instance, fused aryl phenazine derivatives have been investigated for their anticancer activity, showing interference with DNA metabolism. The exploration of the phenazine scaffold involves synthesizing libraries of derivatives to identify compounds with improved potency, selectivity, and pharmacological properties. The presence of the acetate group on the 2-phenazinol structure provides a point for potential chemical modification, contributing to the structural diversity that can be explored around the phenazine scaffold in the search for novel chemotypes.
Application in Phenotypic Screening for Pathway Modulators
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the specific molecular target upfront. This approach can identify compounds that modulate complex biological pathways. Given the diverse biological activities of phenazines, including effects on microbial growth, inflammation, and cancer cells, phenazine derivatives, including potentially this compound, could be applied in phenotypic screening assays. wikipedia.org Such screens could aim to identify compounds that, for example, inhibit biofilm formation, modulate immune responses, or affect cell proliferation, thereby identifying potential pathway modulators. wikipedia.org While specific phenotypic screening data for this compound was not found, the established bioactivities of the phenazine class support the rationale for its potential use in such discovery efforts.
Future Research Trajectories for 2 Phenazinol Acetate Studies
Exploration of Uncharted Biosynthetic Pathways and Enzymes
The biosynthesis of the core phenazine (B1670421) scaffold is known to branch from the shikimic acid pathway, involving a conserved set of enzymes encoded by the phz operon. nih.govwikipedia.org This pathway begins with chorismic acid and proceeds through key intermediates like 2-amino-2-deoxyisochorismic acid (ADIC) and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), catalyzed by enzymes such as PhzE and PhzD respectively. iucr.orgacs.org However, the specific enzymatic steps leading to the vast diversity of phenazine derivatives, including the acetylation of 2-phenazinol to form 2-phenazinol acetate (B1210297), remain largely uncharted territory.
Future research should focus on:
Identification of Novel Tailoring Enzymes: The acetylation of 2-phenazinol suggests the presence of a specific acetyltransferase. Genome mining of phenazine-producing organisms, coupled with heterologous expression and biochemical assays, could lead to the discovery of this and other novel tailoring enzymes responsible for modifications like hydroxylation, methylation, glycosylation, and halogenation. acs.orgacs.org
Elucidation of Regulatory Networks: The expression of phenazine biosynthetic genes is tightly regulated by complex networks, including quorum sensing. acs.orgnih.gov Unraveling these regulatory mechanisms can provide insights into the ecological roles of phenazines and offer strategies for enhancing their production through metabolic engineering.
Characterization of Alternative Pathways: While the core phz pathway is well-established for many pseudomonads, alternative or modified pathways may exist in other microorganisms, such as Streptomyces spp. and archaea. nih.govmdpi.com Exploring these organisms could reveal novel biosynthetic logic and enzymes for generating structural diversity.
A comparative overview of the known core phenazine biosynthetic pathway enzymes is presented in Table 1.
| Enzyme | Function in Core Phenazine Biosynthesis | Precursor | Product |
| PhzE | Anthranilate synthase homolog | Chorismate | 2-amino-2-deoxyisochorismate (ADIC) |
| PhzD | Isochorismatase family protein | ADIC | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) |
| PhzF | Isomerase | DHHA | 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) |
| PhzB | Hypothetical protein | Two molecules of AOCHC | Tricyclic phenazine precursor |
| PhzG | Flavin-dependent oxidase | Dihydrophenazine intermediates | Phenazine-1-carboxylic acid (PCA) or Phenazine-1,6-dicarboxylic acid (PDC) |
This table is generated based on data from multiple sources. nih.govacs.orgnih.govresearchgate.net
Advanced Mechanistic Characterization of Biological Targets
Phenazine compounds are known for their broad-spectrum biological activities, including antimicrobial and anticancer properties, which are often attributed to their redox-active nature. nih.govnih.gov However, the specific molecular targets and the detailed mechanisms of action for many derivatives, including 2-phenazinol acetate, are not fully understood.
Future investigations should employ a multi-pronged approach:
Target Identification and Validation: Utilizing methods like affinity chromatography, photoaffinity labeling, and proteomics-based approaches can help identify the direct cellular binding partners of this compound. nih.gov Once potential targets are identified, genetic and biochemical techniques are crucial for validation.
Structural Biology of Target-Ligand Interactions: Solving the crystal or cryo-EM structures of this compound in complex with its biological target(s) can provide atomic-level insights into the binding mode and the basis of its activity. This structural information is invaluable for understanding specificity and for guiding the design of more potent and selective analogues.
Dissecting Downstream Signaling Pathways: Upon binding to its target, this compound likely modulates specific cellular signaling pathways. A deep dive into these downstream effects, using techniques like transcriptomics and proteomics, will be essential to build a comprehensive picture of its mechanism of action, whether it involves inducing apoptosis, arresting the cell cycle, or interfering with metabolic pathways. nih.govnih.gov
Development of Novel Synthetic Strategies for Complex Analogues
The development of efficient and versatile synthetic routes is paramount for exploring the structure-activity relationships (SAR) of this compound and for generating novel analogues with improved therapeutic properties. While classical methods like the Wohl-Aue reaction exist for phenazine synthesis, there is a need for more modern and sustainable approaches. wikipedia.orgresearchgate.net
Future synthetic chemistry efforts should focus on:
Green Chemistry Approaches: Developing environmentally friendly synthetic methods, such as solid-state synthesis or reactions in aqueous media, can reduce the reliance on hazardous solvents and reagents. rasayanjournal.co.in
Late-Stage Functionalization: Creating a library of diverse this compound analogues can be accelerated by developing robust late-stage functionalization strategies. This allows for the modification of a common phenazine core at various positions, enabling a thorough exploration of the chemical space.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. nih.govresearchgate.net For instance, employing immobilized acyltransferases for the acetylation step or using engineered enzymes from newly discovered biosynthetic pathways could provide efficient routes to this compound and its derivatives. nih.gov
Table 2 outlines a comparison of synthetic approaches for phenazine derivatives.
| Synthetic Strategy | Description | Advantages | Potential for this compound Analogues |
| Wohl-Aue Reaction | Condensation of an aromatic nitro compound with an aniline (B41778). researchgate.net | Classical and established method. | Moderate, can be harsh for complex substrates. |
| Oxidative Cyclization | Condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds. | Versatile for various substitutions. | High, allows for diverse core structures. |
| Solid-State Synthesis | Reaction of fine powders of ortho-diamines and ortho-quinones. rasayanjournal.co.in | Environmentally friendly, solvent-free. | High, suitable for generating libraries. |
| Palladium-Catalyzed N-Arylation | Cross-coupling reactions to form C-N bonds. | Good functional group tolerance. | High, enables precise control over substitution patterns. |
| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic transformations. nih.gov | High selectivity, mild conditions. | Very high, ideal for specific modifications like acetylation. |
Integration with Cutting-Edge Chemical Biology Technologies (e.g., Omics approaches)
The integration of this compound research with advanced chemical biology tools, particularly "omics" technologies, can provide a systems-level understanding of its biological effects. mdpi.comnih.gov These high-throughput methods can generate vast datasets to formulate new hypotheses about the compound's function and mechanism.
Key areas for integration include:
Transcriptomics (RNA-seq): To identify global changes in gene expression in cells or organisms treated with this compound, revealing the cellular pathways it perturbs.
Proteomics: To analyze changes in protein abundance and post-translational modifications, which can help in identifying downstream targets and cellular responses.
Metabolomics: To profile the metabolic alterations induced by the compound, providing insights into its effects on cellular metabolism and identifying potential biomarkers of its activity. mdpi.com
Multi-Omics Integration: The true power lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the cellular response to this compound. nih.govjustia.com This holistic view can uncover novel mechanisms and off-target effects.
Computational Predictions for Guiding Experimental Research
In silico methods are becoming indispensable in modern drug discovery and chemical biology for their ability to predict molecular properties and guide experimental design, thereby saving time and resources. nih.gov
Future computational studies on this compound should include:
Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound and its analogues with potential biological targets. mdpi.comrsc.org These simulations can help prioritize compounds for synthesis and biological testing.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the redox potentials and other electronic properties of novel phenazine derivatives, which are crucial for their biological activity. researchgate.netrsc.org
Machine Learning and QSAR: By training machine learning models on existing datasets of phenazine compounds, it is possible to develop quantitative structure-activity relationship (QSAR) models. chemrxiv.org These models can then be used to predict the biological activity of virtual compounds and guide the design of new analogues with enhanced potency.
The application of these computational approaches can significantly accelerate the discovery and development of phenazine-based compounds for various applications.
Q & A
Q. Solutions :
- Use statistical design of experiments (DoE) to optimize variables (temperature, concentration).
- Implement in-situ monitoring (e.g., Raman spectroscopy) for real-time reaction tracking.
- Adopt continuous-flow systems to enhance heat/mass transfer, as suggested in acetate process analyses .
Basic: How does the acetate functional group impact the physicochemical properties of this compound in biochemical applications?
Answer:
The acetate group enhances:
- Solubility : Increased polarity improves aqueous solubility compared to non-acetylated analogs, facilitating use in buffered systems (e.g., pH 3.6–5.6 sodium acetate buffers) .
- Stability : Esterification protects hydroxyl groups from oxidation, critical for long-term storage.
- Reactivity : The acetate acts as a leaving group, enabling nucleophilic substitutions in downstream derivatization .
Advanced: What strategies mitigate decomposition of this compound under varying pH conditions during biological assays?
Answer:
Buffer Selection : Use acetate buffers (pH 3.6–5.6) to stabilize the ester group .
Temperature Control : Store solutions at 4°C to slow hydrolysis.
Additives : Include antioxidants (e.g., ascorbic acid) to prevent radical-mediated degradation, as noted in HPLC stability protocols .
Kinetic Studies : Conduct pH-rate profiling to identify degradation thresholds .
Basic: What historical precedents inform current mechanistic studies of this compound’s reactivity?
Answer:
Early work demonstrated its formation via quinone-dioxime cyclization, suggesting a radical or electrophilic aromatic substitution mechanism. The 1972 synthesis highlighted THF’s role as a stabilizing solvent for intermediates, influencing modern solvent selection .
Advanced: How can computational modeling (e.g., DFT, MD) enhance the design of this compound derivatives with tailored bioactivity?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functionalization.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize binding.
- QSAR Models : Corrogate substituent effects with activity data from analogs like imidazothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
